molecular formula C10H15BrO2 B14573514 Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- CAS No. 61692-15-7

Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-

Cat. No.: B14573514
CAS No.: 61692-15-7
M. Wt: 247.13 g/mol
InChI Key: MLGKWZCCTPNIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[(3-bromobicyclo[321]oct-3-en-2-yl)oxy]- is a complex organic compound characterized by the presence of a brominated bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- typically involves the bromination of a bicyclic precursor followed by an etherification reaction. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The etherification step involves the reaction of the brominated intermediate with ethanol under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- involves its interaction with specific molecular targets. The bromine atom and bicyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the ethanol moiety.

    3-Bromobicyclo[3.2.1]oct-3-en-6-yl formate: Another brominated bicyclic compound with different functional groups.

Uniqueness

Ethanol, 2-[(3-bromobicyclo[321]oct-3-en-2-yl)oxy]- is unique due to its specific combination of a brominated bicyclic structure and an ethanol moiety

Properties

CAS No.

61692-15-7

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

IUPAC Name

2-[(3-bromo-2-bicyclo[3.2.1]oct-3-enyl)oxy]ethanol

InChI

InChI=1S/C10H15BrO2/c11-9-6-7-1-2-8(5-7)10(9)13-4-3-12/h6-8,10,12H,1-5H2

InChI Key

MLGKWZCCTPNIJP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2OCCO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.